1,2,3-苯并噻二唑-5-甲醛

描述

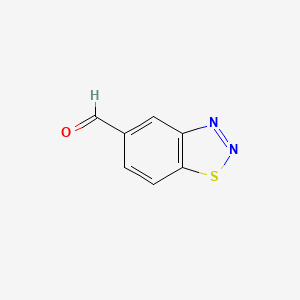

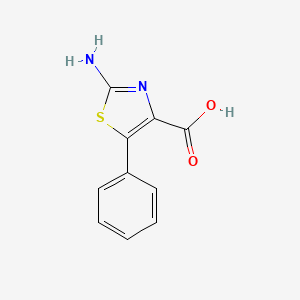

“1,2,3-Benzothiadiazole-5-carboxaldehyde” is a chemical compound with the CAS Number: 394223-15-5 . It has a molecular weight of 165.2 . The IUPAC name for this compound is 1H-1lambda3-benzo [d] [1,2,3]thiadiazole-5-carbaldehyde .

Synthesis Analysis

The synthesis of 1,2,3-Benzothiadiazole derivatives has been widely studied. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method, known as the Herz reaction, involves treating anilines with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised to complete the formation of a 1,2,3-benzothiadiazole .

Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . It is a 10-electron system, similar to naphthalene .

Chemical Reactions Analysis

1,2,3-Benzothiadiazole is less nucleophilic than naphthalene, and nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . It is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .

Physical And Chemical Properties Analysis

The compound is a colorless solid . It has a boiling point of 102-104°C . The compound is soluble in organic solvents .

科学研究应用

- Field : Organic electronics .

- Application : 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

- Method : Due to their strong electron-withdrawing ability, construction of molecules with the unit core of 1,2,3-Benzothiadiazole and its derivatives can usually improve the electronic properties of the resulting organic materials .

- Results : The use of 1,2,3-Benzothiadiazole and its derivatives in organic electronics has led to significant achievements in the field of flexible, stretchable, and printable organic electronics, especially polymer-based organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

- Field : Agriculture .

- Application : 1,2,3-Benzothiadiazole has been claimed to synergize insecticides including dicrotophos .

- Method : The exact method of application is not specified in the available resources .

- Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .

Organic Electronics

Insecticides Synergizer

- Field : Organic Electronics .

- Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .

- Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities .

- Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .

- Field : Agriculture .

- Application : The only derivative of 1,2,3-Benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .

- Method : The exact method of application is not specified in the available resources .

- Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .

High-Performance Donor–Acceptor Polymers in Organic Electronics

Fungicide

- Field : Organic Electronics .

- Application : 2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes .

- Method : Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

- Results : The synthesis of various polymers, small molecules and metal complexes with BT and its derivatives and their applications in organic light-emitting diodes have been reviewed .

- Field : Organic Chemistry .

- Application : 1,2,3-Benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .

- Method : The exact method of application is not specified in the available resources .

- Results : Despite the claim, 1,2,3-Benzothiadiazole has not been commercialized for this application .

Organic Light-Emitting Diodes

Alkylation Reactions

安全和危害

The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

属性

IUPAC Name |

1,2,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKIBIZZLRPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594245 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzothiadiazole-5-carboxaldehyde | |

CAS RN |

394223-15-5 | |

| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)